molecular formula C23H24N4O4S2 B2673799 N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1207027-86-8

N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B2673799
CAS No.: 1207027-86-8
M. Wt: 484.59
InChI Key: XUJRJLZFWNRSAK-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

A variety of synthesis methods have been developed to create thiophenyl derivatives with potential biological activities. One approach includes adopting 1,3-dipolar cycloaddition methodology for the synthesis of thiophenyl pyrazoles and isoxazoles, showing potential antibacterial and antifungal activities (D. Sowmya et al., 2018). Another method involves the reaction of triazoles with thioesters to produce β-sulfanyl enamides, showcasing a novel approach to forming sulfur-containing compounds (T. Miura et al., 2015).

Antimicrobial and Anticancer Activities

Newly synthesized thiophene derivatives have been evaluated for their antimicrobial efficacy, with some compounds showing high activity against specific bacterial and fungal strains (A. Khalil et al., 2010). Additionally, certain thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, exhibiting promising inhibitory activity against several cancer cell lines (A. Atta & E. Abdel‐Latif, 2021).

Enzyme Inhibition Studies

Research has also focused on the development of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors. Among these, specific derivatives showed superior BACE1 inhibition, indicating their potential in Alzheimer's disease treatment (N. Edraki et al., 2015).

Characterization and Potential Applications

Metal complexes of heterocyclic sulfonamide have been synthesized and characterized for their carbonic anhydrase inhibitory properties, suggesting a role in medical applications such as diuretics or antiglaucoma agents (Nurgün Büyükkıdan et al., 2013). Moreover, novel thiophene-2-carboxaldehyde derivatives have been developed with good antibacterial and antifungal activity, alongside potential anticancer properties, as explored through optical spectroscopic and docking studies (M. Shareef et al., 2016).

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-17(28)24-18-7-9-19(10-8-18)25-23(29)22-21(11-16-32-22)33(30,31)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-11,16H,12-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJRJLZFWNRSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.